Emindole DA
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110883-36-8 |
|---|---|
Molecular Formula |
C28H39NO |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
(1S,2S,4aR,5R,8aR)-5-(1H-indol-3-ylmethyl)-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C28H39NO/c1-19(2)9-8-15-28(5)25-13-12-20(3)23(27(25,4)16-14-26(28)30)17-21-18-29-24-11-7-6-10-22(21)24/h6-7,9-11,18,23,25-26,29-30H,3,8,12-17H2,1-2,4-5H3/t23-,25-,26+,27-,28+/m1/s1 |
InChI Key |
SYFJYRUTNACAQV-IPTPSVHJSA-N |
SMILES |
CC(=CCCC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CNC4=CC=CC=C43)C)C |
Isomeric SMILES |
CC(=CCC[C@]1([C@@H]2CCC(=C)[C@H]([C@]2(CC[C@@H]1O)C)CC3=CNC4=CC=CC=C43)C)C |
Canonical SMILES |
CC(=CCCC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CNC4=CC=CC=C43)C)C |
Origin of Product |
United States |
Discovery and Fungal Producers of Emindole Da
Historical Context of Emindole Isolation
The chemical compound Emindole DA was first reported in 1988 following its isolation from the mycelium of the fungus Emericella desertorum. In the same study, researchers also isolated a related novel indoloditerpene, Emindole DB, as well as the known tremorgenic mycotoxin, paxilline (B40905). The structural elucidation of this compound and DB was accomplished through comprehensive spectroscopic and chemical analyses, with the definitive molecular structure of this compound being confirmed by an X-ray crystallographic study of its acetate (B1210297) derivative. These compounds were identified as a new type of indoloditerpene biogenetically related to paxilline.
Fungal Sources of this compound
The primary and original fungal source of this compound is Emericella desertorum, a species now recognized by its synonym Aspergillus desertorum. This fungus is known to produce a variety of indole (B1671886) diterpenes, including both this compound and Emindole DB. More recent biosynthetic studies have identified the specific enzyme machinery within A. desertorum responsible for producing this compound. A dedicated indole diterpene cyclase, DesB, has been shown to catalyze the crucial cyclization cascade that forms the distinctive skeleton of this compound. This demonstrates a highly specific and genetically controlled pathway for the compound's formation within this fungal species.
This compound is structurally distinct from Emindole SA, with the two compounds being diastereoisomers of each other. This stereochemical difference arises from their production by different fungal species. Emindole SA is produced by Emericella striata (also known as Aspergillus striatus or Aspergillus striatulus). Research confirms that A. striatus produces Emindole SA and another related compound, Emindole SB, but not this compound. The biosynthesis of Emindole SA in A. striatus is catalyzed by a specific cyclase, EstB1, which directs the cyclization cascade to a different stereochemical outcome than the DesB cyclase in A. desertorum. This highlights how distinct fungal species have evolved specific enzymes to generate structurally unique, though closely related, secondary metabolites.
Table 1: Fungal Sources of this compound and its Diastereoisomer
| Compound | Fungal Producer | Fungal Synonym(s) |
|---|---|---|
| This compound | Emericella desertorum | Aspergillus desertorum |
The emindoles represent a broader family of related indole diterpenoid compounds produced by various filamentous fungi. While this compound is specifically associated with A. desertorum, other species have been identified as producers of different emindole analogs. For instance, Emericella purpurea is known to produce Emindoles PA, PB, and PC. Another related compound, Emindole SC, has been isolated from Aspergillus sclerotiicarbonarius. Furthermore, analogs that share structural similarities with the emindole family have also been discovered, such as Emeniveol from Emericella nivea and Asporyzin C from Aspergillus oryzae, the latter being an analog of Emindole SB. The PubChem database also lists Aspergillus quadrilineatus as a reported source of this compound.
Table 2: Fungal Producers of Other Emindole Series Compounds
| Compound Series/Analog | Specific Compound(s) | Producing Fungus |
|---|---|---|
| Emindole SA/SB | Emindole SA, Emindole SB | Emericella striata (Aspergillus striatus) |
| Emindole PA/PB/PC | Emindole PA, Emindole PB, Emindole PC | Emericella purpurea |
| Emindole SC | Emindole SC | Aspergillus sclerotiicarbonarius |
| Emindole Analog | Emeniveol | Emericella nivea |
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| Asporyzin C |
| This compound |
| Emindole DB |
| Emindole PA |
| Emindole PB |
| Emindole PC |
| Emindole SA |
| Emindole SB |
| Emindole SC |
| Emeniveol |
Biosynthesis of Emindole Da
General Indole (B1671886) Diterpene Biosynthetic Pathway Framework
The biosynthesis of indole diterpenes, including Emindole DA, initiates with the formation of key precursor molecules and their subsequent coupling. acs.orggenome.jpnih.gov
Initial Precursor Formation: Geranylgeranyl Pyrophosphate (GGPP) and Indole Moiety
The diterpene portion of indole diterpenes originates from geranylgeranyl pyrophosphate (GGPP). acs.orggenome.jpnih.govwikipedia.org GGPP is a 20-carbon molecule synthesized through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netmdpi.com It is formed by the iterative condensation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comuniprot.orgproteopedia.orgwikipedia.org The indole moiety is typically derived from tryptophan or a tryptophan precursor, which is synthesized via the shikimate pathway. researchgate.netgenome.jpresearchgate.netnih.gov Indole itself can be formed from indole-3-glycerol phosphate. uniprot.orgnih.govwikipedia.org
Role of 3-Geranylgeranylindole (3′-GGI) as a Common Biosynthetic Intermediate
A crucial early step in the indole diterpene pathway is the prenylation of the indole moiety with GGPP. acs.orgnih.govuniprot.orgmdpi.com This reaction, catalyzed by an indole prenyltransferase, results in the formation of 3-geranylgeranylindole (3′-GGI). acs.orgnih.govuniprot.orgacs.orgrsc.orgresearchgate.net 3′-GGI serves as a common acyclic intermediate from which various indole diterpenes, including this compound and paxilline (B40905), are derived through subsequent enzymatic steps. acs.orgnih.govacs.orgkib.ac.cn Experimental evidence, such as the incorporation of labeled 3-geranylgeranylindole into different fungal metabolites, supports its role as a key intermediate. acs.org
Enzymatic Machinery in this compound Biosynthesis
The transformation of 3′-GGI into the complex structure of this compound involves the action of specific enzymes, including prenyltransferases, monooxygenases, and cyclases. acs.orgwgtn.ac.nzgenome.jpnih.govmdpi.com
Key Biosynthesis-Related Enzymes: Indole Prenyltransferases (IdtC), Flavin-Dependent Monooxygenases (IdtM/PaxM), and Terpene Cyclases (IdtB/PaxB)
Several classes of enzymes are central to indole diterpene biosynthesis. Indole prenyltransferases (IdtC, also known as PaxC or TerC in other pathways) catalyze the initial prenylation of the indole ring with GGPP, a committed step in the pathway. acs.orggenome.jpnih.govmdpi.comrsc.orgresearchgate.netrsc.orguniprot.orgnih.gov Flavin-dependent monooxygenases (IdtM, also known as PaxM or TerM) are responsible for epoxidizing the geranylgeranyl moiety of 3′-GGI. acs.orgnih.govuniprot.orgmdpi.comuniprot.orgnih.govresearchgate.net Terpene cyclases (IdtB, also known as PaxB or PenB) then catalyze the cyclization of the epoxidized intermediate to form the core indole diterpene skeleton. acs.orgnih.govuniprot.orgmdpi.comuniprot.orgnih.govresearchgate.net These core enzymes are generally conserved across different indole diterpene biosynthetic gene clusters. wgtn.ac.nzrsc.org
Here is a table summarizing the roles of some key enzymes:
| Enzyme Class | Example Enzyme (from various pathways) | Role in Biosynthesis |
| Indole Prenyltransferase | IdtC, PaxC, TerC, PenC | Catalyzes prenylation of indole with GGPP to form 3′-GGI. acs.orggenome.jpnih.govmdpi.comrsc.orgresearchgate.netrsc.orguniprot.orgnih.gov |
| Flavin-Dependent Monooxygenase | IdtM, PaxM, TerM, PenM | Catalyzes epoxidation of the geranylgeranyl moiety of 3′-GGI. acs.orgnih.govuniprot.orgmdpi.comuniprot.orgnih.govresearchgate.net |
| Terpene Cyclase | IdtB, PaxB, PenB | Catalyzes cyclization of epoxidized 3′-GGI to form the core IDT skeleton. acs.orgnih.govuniprot.orgmdpi.comuniprot.orgnih.govresearchgate.net |
| Specific this compound Cyclase | DesB | Catalyzes the specific cyclization leading to this compound in A. desertorum. acs.orgwgtn.ac.nznih.govnih.govrsc.org |
Specific Cyclases Governing this compound Formation
While IdtB/PaxB cyclases are involved in forming core IDT structures like emindole SB, the biosynthesis of this compound involves cyclases that catalyze a distinct type of cyclization. acs.orgnih.govnih.govresearchgate.net this compound is characterized by an alternate terpenoid skeleton resulting from an unusual Markovnikov-like cyclization cascade. acs.orgnih.govnih.govrsc.org
Identification and Functional Characterization of DesB in A. desertorum
Research into the biosynthesis of this compound in Aspergillus desertorum has led to the identification of a specific cyclase responsible for its formation. acs.orgwgtn.ac.nznih.gov This enzyme, designated DesB, is encoded within the biosynthetic gene cluster found in A. desertorum. wgtn.ac.nznih.gov Functional characterization studies, often involving heterologous expression of the gene in a host strain like Penicillium paxilli, have demonstrated that DesB catalyzes the formation of this compound. wgtn.ac.nznih.govnih.gov DesB facilitates a Markovnikov-derived cyclization mechanism, specifically targeting the Re face of a C-2 olefin intermediate, which dictates the unique stereochemistry of this compound. acs.orgnih.gov This distinguishes DesB from other cyclases like EstB1 from A. striatus, which produces the epimer emindole SA by targeting the Si face. nih.govnih.gov The identification and characterization of DesB have provided significant insights into the enzymatic basis for the structural diversity observed within the indole diterpenes. acs.orgwgtn.ac.nznih.govrsc.org
This compound is a fungal indole diterpene primarily produced by Aspergillus desertorum. nih.govwgtn.ac.nz Its biosynthesis and the genetic basis underlying its production have been subjects of scientific investigation, particularly concerning the unique cyclization cascade and stereochemical control involved. nih.govacs.org
The biosynthesis of indole diterpenes (IDTs) like this compound generally begins with the formation of geranylgeranyl pyrophosphate (GGPP), a precursor derived from the mevalonate or methyl erythritol (B158007) phosphate pathways. nih.govmdpi.com Tryptophan is the source of the indole moiety. mdpi.com An indole prenyltransferase (IdtC) catalyzes the prenylation of the indole ring with GGPP, yielding 3′-geranylgeranylindole (3′-GGI). acs.org Subsequently, a flavin-dependent monooxygenase (IdtM) epoxidizes 3′-GGI. mdpi.comacs.org The resulting epoxide then undergoes cyclization catalyzed by an indole diterpene cyclase (IdtB) to form the core IDT skeleton. acs.org
Comparative Analysis with EstB1 in Emindole SA Biosynthesis
This compound and emindole SA are epimers, exhibiting alternate terpenoid skeletons compared to many other IDTs. nih.govacs.org While A. desertorum produces this compound and emindole DB, Aspergillus striatus is reported to produce emindole SA, paxilline, and 1′-O-acetylpaxilline. nih.govacs.org The cyclization step, catalyzed by IdtB enzymes, is crucial in generating the structural diversity observed among IDTs. nih.govwgtn.ac.nz In the case of this compound and Emindole SA, specific cyclases, DesB from A. desertorum and EstB1 from A. striatus, respectively, are responsible for their formation. nih.govwgtn.ac.nz Heterologous expression studies have confirmed that DesB delivers this compound (and emindole DB), while EstB1 delivers emindole SA. wgtn.ac.nz This highlights that the alternate architectures of emindole SA and DA are the result of cyclases with precise regio- and stereospecificities, rather than mechanistically promiscuous enzymes. nih.govacs.orgresearchgate.net
Mechanistic Insights into Cyclization: Unusual Markovnikov-like Cascade and Stereochemical Control
The cyclization catalyzed by DesB and EstB1 involves an unusual Markovnikov-like cascade. nih.govacs.orgresearchgate.netresearchgate.net This is in contrast to the apparent anti-Markovnikov addition observed in the biosynthesis of many other IDTs, such as paxilline, which leads to the emindole SB skeleton. nih.govacs.org In the biosynthesis of paxilline, the cyclase PaxB facilitates an apparent anti-Markovnikov attack on a carbocation intermediate. nih.govacs.org However, IDT architectures like emindole SA, this compound, and emindole DB imply a cyclization cascade involving Markovnikov addition to a specific alkene of the carbocation intermediate. nih.govacs.org DesB and EstB1 are the first identified cyclases capable of catalyzing this specific Markovnikov-like chemistry. nih.gov Specifically, DesB produces this compound by targeting the Re face of the C2 olefin in the IDT intermediate, while EstB1 targets the Si face, leading to emindole SA formation. nih.gov This demonstrates the distinct stereochemical control exerted by these enzymes. nih.govacs.orgnih.govresearchgate.netresearchgate.net
Genetic Basis of this compound Production
The production of this compound is governed by genes typically organized in biosynthetic gene clusters (BGCs). nih.govwgtn.ac.nzresearchgate.netnih.gov
Identification of Biosynthetic Gene Clusters (BGCs)
Biosynthetic gene clusters are genomic regions where genes encoding enzymes involved in the biosynthesis of a secondary metabolite are often physically co-located. nih.govnih.gov Identification of BGCs associated with this compound production has been achieved through the investigation of the genomes of producing organisms, primarily Aspergillus desertorum. nih.govwgtn.ac.nzacs.org Interrogation of the A. desertorum genome has revealed the presence of a BGC containing genes necessary for this compound biosynthesis, including those encoding for core IDT biosynthetic enzymes like epoxidases and cyclases. wgtn.ac.nz
Genome Sequencing and Annotation for Pathway Elucidation
Whole genome sequencing of Aspergillus desertorum has been instrumental in elucidating the genetic landscape underlying this compound production. nih.govacs.orgresearchgate.net Genome sequencing provides the raw genetic data, while annotation involves identifying and assigning functions to the genes within the genome. mdpi.comgeneticsmr.orgfrontiersin.org For A. desertorum, genome sequencing allowed for the identification of putative IDT biosynthetic gene clusters. nih.govacs.org Annotation of the genes within these clusters, including desM (encoding a putative epoxidase) and desB (encoding a putative cyclase), has provided insights into the potential enzymatic steps involved in the pathway. wgtn.ac.nzacs.org Accessing genome sequence data from public databases, such as the JGI Genome Portal, has facilitated these investigations. nih.govacs.org
Heterologous Expression Systems for Pathway Reconstruction and Validation
Heterologous expression systems are crucial tools for functionally characterizing genes within BGCs and reconstructing biosynthetic pathways in vivo. researchgate.netgoogle.comtandfonline.com By introducing putative biosynthetic genes into a suitable host organism that may not naturally produce the compound, researchers can validate the function of individual genes and confirm their involvement in the pathway. google.comtandfonline.com For this compound biosynthesis, heterologous reconstruction approaches have been employed using Penicillium paxilli strains deficient in specific paxilline biosynthetic genes. nih.govacs.org Assembling A. desertorum genes (such as desM and desB) into plasmids and introducing them into these P. paxilli host strains allowed for the analysis of the resulting metabolites. nih.govacs.org This approach confirmed the function of DesM as an epoxidase and DesB as the cyclase responsible for delivering this compound and emindole DB. nih.govacs.org This highlights the power of heterologous expression in functionally characterizing BGCs and revealing novel enzymatic activities. nih.gov
Biosynthetic Relationships to Other Indole Diterpenes
This compound belongs to the large class of fungal indole diterpenes, which share a common biosynthetic origin from tryptophan and geranylgeranyl pyrophosphate. mdpi.comkib.ac.cnresearchgate.net The structural diversity within this class arises from variations in the cyclization patterns and subsequent tailoring modifications catalyzed by different enzymes encoded within their respective BGCs. mdpi.comnih.govkib.ac.cn While many IDTs, like paxilline, are derived from an emindole SB skeleton formed via an anti-Markovnikov cyclization, this compound is an example of an IDT derived from a cyclization cascade involving Markovnikov addition. nih.govmdpi.comacs.orgrsc.org This distinct cyclization chemistry, catalyzed by specific cyclases like DesB, differentiates the biosynthetic lineage of this compound from that of emindole SB-derived IDTs. nih.govacs.org The formation of emindole DB from A. desertorum also involves the epoxidation of this compound and subsequent cyclization, mirroring similar chemistry observed in the biosynthesis of paspaline (B1678556). nih.gov This suggests a close biosynthetic relationship between this compound and emindole DB. Furthermore, the presence of idtA homologues (like desA) in the this compound-specifying DES cluster, which are involved in the formation of the tetrahydropyran (B127337) (THP) ring in other IDTs like paspaline, implies a wider repertoire of chemistry associated with these enzymes and potential connections in biosynthetic pathways. rsc.orgrsc.org
Biosynthetic Relationships to Other Indole Diterpenes
Link to Paxilline Biosynthesis
The biosynthesis of this compound shares initial steps with the biosynthesis of paxilline, another well-studied indole diterpene. nih.govacs.orgacs.org The common intermediate in the biosynthesis of many indole diterpenes, including paxilline and this compound, is proposed to be 3-geranylgeranylindole (3'-GGI). acs.orgacs.org This compound is formed by the prenylation of indole by an indole prenyltransferase (IdtC), using geranylgeranyl pyrophosphate (GGPP) as the prenyl donor. acs.orgrsc.org GGPP is produced by a GGPP synthase (IdtG). acs.orgrsc.org
In the paxilline pathway, 3'-GGI undergoes epoxidation catalyzed by a flavin-dependent monooxygenase (IdtM, specifically PaxM in Penicillium paxilli). acs.orgrsc.org This epoxidation typically occurs at the C-10 alkene of 3'-GGI, generating 10,11-epoxy-3'-GGI. acs.org This epoxide is then cyclized by an indole diterpene cyclase (IdtB, specifically PaxB in P. paxilli) to form emindole SB, a key intermediate in paxilline biosynthesis. acs.orgrsc.orgnih.gov
While this compound and paxilline diverge in their later biosynthetic steps, the initial formation of 3'-GGI through the action of enzymes homologous to PaxG and PaxC is a shared feature. acs.orgresearchgate.net Studies involving heterologous expression of genes from Aspergillus desertorum, a producer of this compound, in a P. paxilli strain deficient in paxC have shown that the A. desertorumidtC orthologue can restore paxilline biosynthesis, confirming its functional equivalence in producing 3'-GGI. acs.org
Formation of Emindole DB from this compound Precursors
Emindole DB is another indole diterpene produced by Aspergillus desertorum, often alongside this compound. nih.govacs.org Research indicates that the formation of Emindole DB likely occurs through the epoxidation of this compound and subsequent cyclization. nih.govacs.orgrsc.org This transformation mirrors the chemistry observed in the biosynthesis of paspaline from emindole SB, where an epoxidation and cyclization event leads to the formation of a tetrahydropyran (THP) ring. nih.govrsc.org
The enzyme responsible for this epoxidation and cyclization in the formation of Emindole DB from this compound is suggested to be an IdtA cyclase, specifically DesA in A. desertorum. rsc.orgrsc.org Studies have shown that desA, a homologue of paxA (which is involved in THP ring formation in paxilline biosynthesis), can complement a P. paxilli strain lacking paxA, leading to the formation of compounds including Emindole DB. rsc.orgrsc.org This suggests that DesA catalyzes the epoxidation of this compound and the subsequent cyclization to form Emindole DB, indicating a broader substrate range for IdtA cyclases than previously thought. rsc.orgrsc.org
Regioselectivity and Stereospecificity in Indole Diterpene Diversity Generation
The structural diversity observed among indole diterpenes arises significantly from the regioselectivity and stereospecificity of the enzymes involved, particularly the terpene cyclases (IdtB and IdtA). nih.govresearchgate.netresearchgate.net While many IdtB cyclases catalyze a similar mechanistic trajectory leading to emindole SB and related skeletons, the cyclases involved in the biosynthesis of Emindole SA and this compound represent a departure from this norm. nih.gov
Emindole SA and this compound possess alternate terpenoid skeletons compared to the more common emindole SB-derived structures. nih.govresearchgate.net The cyclases responsible for generating these structures, EstB1 from Aspergillus striatus (producing Emindole SA) and DesB from Aspergillus desertorum (producing this compound and Emindole DB), catalyze an unusual Markovnikov-like cyclization cascade. nih.govacs.orgresearchgate.netresearchgate.net This is in contrast to the apparent anti-Markovnikov addition facilitated by PaxB in paxilline biosynthesis. nih.gov
Crucially, EstB1 and DesB exhibit different stereospecificities despite catalyzing similar Markovnikov-derived cyclizations. nih.govresearchgate.net DesB, for instance, catalyzes a mechanism where the Re face of the C-2 olefin is attacked during cyclization. researchgate.net The identification of these cyclases highlights that the alternate architectures of compounds like this compound are not the result of promiscuous enzymatic activity but rather arise from cyclases capable of precise regio- and stereospecific control. nih.gov This enzymatic specificity is a key factor in generating the wide array of indole diterpene structures found in nature. nih.govresearchgate.netwgtn.ac.nz
Structural Features and Analogues of Emindole Da
Core Structural Motif of the Emindole DA Series
The this compound series is characterized by a common structural feature where a 6/6-membered ring system is linked to the 3-position of the indole (B1671886) ring via a methylene (B1212753) group. rhhz.netresearchgate.netnih.gov This distinguishes the this compound series from other indole diterpenoid classes like the paxilline (B40905) type, which features an indole ring directly fused to a tetracyclic diterpene skeleton. mdpi.com The core structure of indole diterpenoids, in general, consists of an indole and a diterpene carbon backbone derived from four isoprene (B109036) units. rhhz.net
This compound and its Stereoisomers/Diastereoisomers
This compound exists alongside stereoisomers and diastereoisomers that differ in the spatial arrangement of atoms. Stereoisomers have the same chemical formula but differ in their three-dimensional structure. pearson.com Diastereomers are stereoisomers that are not mirror images of each other. pearson.com
Emindole DB as an Epimer
Emindole DB is an analogue of this compound and has been reported as an epimer. nih.govmdpi.comacs.orgrsc.org Epimers are a specific type of diastereomer that differ in the configuration at only one stereogenic center out of at least two. pearson.comwikipedia.org The isolation and structural determination of this compound and Emindole DB from Emericella desertorum were reported, including an X-ray crystallographic study of this compound acetate (B1210297). rsc.org Research into the biosynthesis of these compounds in Aspergillus desertorum has identified specific cyclases that catalyze the formation of this compound and Emindole DB, highlighting the precise stereochemical control involved in their biosynthesis. nih.govacs.org
Emindole SA as a Diastereoisomer
Emindole SA has been identified as a diastereoisomer of this compound. mdpi.com It was obtained from the acetone (B3395972) extract of Emericella striata. mdpi.com Diastereoisomers, unlike enantiomers, are not mirror images and can have different physical and chemical properties. pearson.com Studies investigating the biosynthesis of indole diterpenes in Aspergillus striatus have also identified cyclases responsible for the formation of Emindole SA. nih.govacs.org
Here is a table summarizing the relationship between this compound, Emindole DB, and Emindole SA:
| Compound | Relationship to this compound | Source Organism(s) |
| This compound | - | Emericella desertorum |
| Emindole DB | Epimer | Emericella desertorum |
| Emindole SA | Diastereoisomer | Emericella striata |
Comparative Structural Analysis with Other Emindoles
The emindole family includes other series and compounds with variations in their structural features.
Emindole SB Series
The emindole SB series differs structurally from the this compound series. A key distinction is that in the emindole SB series, the indole ring is directly connected to the 6/6-membered ring system at the 3-position, without the methylene linker present in the this compound series. rhhz.netnih.gov Emindole SB itself has a paxilline-like skeleton featuring a distinctive 4-methylpent-3-enyl group. mdpi.com The emindole SB series has been isolated from various fungi, including Claviceps paspali and Aspergillus oryzae. rhhz.netnih.gov
Here is a table highlighting the core structural difference between this compound and Emindole SB series:
| Emindole Series | Linkage at Indole C-3 |
| This compound | Methylene group linking to 6/6-membered ring |
| Emindole SB | Direct connection to 6/6-membered ring |
Emindole PA, PB, PC from Emericella purpurea
Emindoles PA, PB, and PC are another group of indoloditerpenes isolated from the mycelium of Emericella purpurea. mdpi.commdpi.comnih.gov These compounds are reported to possess a new type of carbon skeleton among indoloditerpenes. nih.gov They bear a 1,1-dimethyl-2-propenyl residue at the C-2 or N-1 position of the indole moiety. mdpi.com The structures of Emindole PA, PB, and PC were determined through spectroscopic investigations, and the structure of Emindole PA was revised from earlier reports. nih.gov
Here is a summary of Emindoles PA, PB, and PC:
| Compound | Source Organism | Key Structural Feature(s) |
| Emindole PA | Emericella purpurea | Novel carbon skeleton; 1,1-dimethyl-2-propenyl residue at C-2 or N-1 on indole |
| Emindole PB | Emericella purpurea | Novel carbon skeleton; 1,1-dimethyl-2-propenyl residue at C-2 or N-1 on indole |
| Emindole PC | Emericella purpurea | Novel carbon skeleton; 1,1-dimethyl-2-propenyl residue at C-2 or N-1 on indole |
Emindole SC from Aspergillus sclerotiicarbonarius
Emindole SC is an analog of this compound that has been isolated from Aspergillus sclerotiicarbonarius. mdpi.comnih.govresearchgate.netplazi.orgresearchgate.net Compared to emindole SB, another emindole derivative, emindole SC features additional hydroxyl and acetyl groups. mdpi.com Research has indicated that emindole SC exhibits anti-insectan activity against Drosophila melanogaster larvae. nih.govresearchgate.netplazi.org
Structural Similarities to Other Indole Diterpene Classes
While this compound has a unique structural framework, it shares biosynthetic origins and some structural relationships with other indole diterpene classes. mdpi.comacs.org Indole diterpenes are generally biosynthesized via the epoxidation of a common intermediate, 3-geranylgeranylindole (3-GGI), followed by subsequent cyclization events. nih.govacs.org
Comparison with Paxilline and Paspaline (B1678556) Frameworks
The paxilline and paspaline frameworks represent core skeletons within the indole diterpene class. mdpi.comnih.gov Paxilline-type compounds are characterized by an indole ring fused to a tetracyclic diterpene. mdpi.com Paspaline is a precursor in the biosynthesis of paxilline. acs.orgrsc.org
Unlike paxilline and paspaline, which are derived through a cyclization cascade involving the formation of a tetrahydropyran (B127337) (THP) ring facilitated by specific cyclases (IdtA and IdtS, previously attributed partially to IdtB), this compound is generated via a different cyclization route. rsc.orgwgtn.ac.nz The biosynthesis of this compound involves a Markovnikov-like cyclization cascade with alternate stereochemical control, catalyzed by specific cyclases like DesB in Aspergillus desertorum. acs.orgnih.govresearchgate.net Although biosynthetically related through the common precursor 3-GGI, the resulting core structures of this compound and the paxilline/paspaline series are distinct. mdpi.comacs.org
Relationship to Nominine and Emeniveol
Nominine and emeniveol are other indole diterpenes that share structural relationships with this compound. Nominine was isolated from Aspergillus nomius and is known for its insecticidal properties. nih.govkib.ac.cnnih.gov Emeniveol, isolated from Emericella nivea, has been reported as a pollen growth inhibitor. mdpi.comkib.ac.cnnih.gov
Advanced Methodologies in Emindole Da Research
Genomic and Proteomic Approaches
Genomic and proteomic strategies have revolutionized the discovery and functional characterization of the biosynthetic pathways leading to fungal natural products like Emindole DA. By delving into the genetic blueprint of the producing organisms, researchers can identify and manipulate the specific genes responsible for synthesizing this complex molecule.
The biosynthesis of fungal secondary metabolites is typically orchestrated by a set of genes physically located together on the chromosome in a biosynthetic gene cluster (BGC). The identification of the this compound BGC was achieved through whole-genome sequencing of the producing fungus, Aspergillus desertorum. This approach allows for the high-throughput sequencing of an organism's entire genetic material, providing a complete map from which to locate relevant BGCs.
Through bioinformatic analysis of the A. desertorum genome, a putative indole (B1671886) diterpene BGC, termed the "DES cluster," was identified as responsible for this compound production. Comparative genomics, which involves comparing the genome sequences of different organisms, has been a powerful tool in this process. For instance, the genome of Aspergillus striatus, a producer of Emindole SA (an epimer of this compound), was also sequenced. Comparing the BGCs from A. desertorum and A. striatus revealed that while both clusters contain the essential genes for basic indole diterpene biosynthesis, they possess distinct cyclase enzymes that catalyze a specific, stereochemically controlled cyclization cascade, leading to the formation of either this compound or Emindole SA, respectively. This comparative approach highlights how subtle genetic differences can lead to significant structural diversity in the final natural products.
Table 1: Fungi and Associated Gene Clusters in Emindole Research
| Fungal Species | Key Gene Cluster | Primary Indole Diterpene Product(s) |
|---|---|---|
| Aspergillus desertorum | DES | This compound, Emindole DB |
| Aspergillus striatus | EST1 / EST2 | Emindole SA, Paxilline (B40905) |
Once a putative BGC is identified, its function must be experimentally validated. Heterologous expression is a powerful technique where genes from the organism of interest are transferred into a more genetically tractable host organism to "reconstitute" the biosynthetic pathway. This method has been central to confirming the function of the genes in the this compound cluster.
In a key study, researchers used a strain of Penicillium paxilli as a heterologous host. The native paxilline-producing gene cluster in this host was deleted, creating a "clean" background to test the function of the A. desertorum genes. Key genes from the DES cluster, including the putative cyclase desB and the FAD-dependent monooxygenase desM, were introduced into this engineered P. paxilli strain along with other necessary core biosynthetic elements. The successful production of this compound and its derivative Emindole DB in the host strain confirmed the functional roles of these specific genes in the biosynthetic pathway. This approach not only validates gene function but also enables the production of complex natural products and their analogs in engineered microbial cell factories.
Table 2: Key Gene Functions in this compound Biosynthesis Confirmed via Heterologous Expression
| Gene | Encoded Enzyme Type | Proposed Function | Experimental Outcome |
|---|---|---|---|
| desM | FAD-dependent monooxygenase | Epoxidation of 3'-geranylgeranylindole (3'-GGI) | Complementation of a paxM deficient strain restored paxilline production, confirming functional equivalence. |
In the context of this compound research, gene editing can be used to systematically delete each gene within the DES cluster in A. desertorum to observe the effect on the final metabolite profile. This provides definitive in vivo evidence of each gene's function. For example, deleting the gene desA, a predicted helical transmembrane protein, could clarify its role in the cyclization of an epoxythis compound intermediate to form Emindole DB. Although specific published studies detailing the use of CRISPR/Cas9 on the this compound cluster are nascent, this technology represents a critical tool for future functional studies to further refine the understanding of its complex biosynthetic pathway.
Analytical and Spectroscopic Techniques for Structural Elucidation and Pathway Interrogation
The identification of this compound and the characterization of its biosynthetic intermediates rely heavily on a suite of powerful analytical and spectroscopic methods. These techniques are essential for both confirming the chemical structures of the compounds produced in genetic experiments and for monitoring the metabolic output of engineered fungal strains.
Mass spectrometry (MS) is a cornerstone technique for the analysis of natural products. In this compound research, Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to analyze the metabolite profiles of fungal extracts. This technique separates the complex mixture of molecules produced by the fungus and then measures the mass-to-charge ratio (m/z) of each compound.
During the heterologous expression experiments that reconstituted the this compound pathway, LC-MS analysis was crucial for detecting the novel products. Researchers identified new compounds in the engineered P. paxilli strain with protonated molecular ions ([M + H]⁺) at m/z 406.3 and 422.3, which correspond to the masses of this compound and Emindole DB, respectively. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass of a molecule, allowing for the determination of its elemental formula, which is a critical piece of data in the structural elucidation process. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also offer clues about the molecule's substructures.
While mass spectrometry provides information about a molecule's mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating its complete three-dimensional structure. After the novel compounds suspected to be this compound and DB were produced on a larger scale and purified, their structures were unequivocally confirmed using NMR.
NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom within a molecule. A standard dataset for structure elucidation includes various one-dimensional (1D) and two-dimensional (2D) experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. By analyzing the correlations between different atoms in these spectra, scientists can piece together the complete connectivity and stereochemistry of a complex molecule like this compound. This level of detail was essential to distinguish this compound from its stereoisomer, Emindole SA, confirming that the DesB cyclase from A. desertorum delivers a precise and alternate stereochemical outcome compared to the EstB1 cyclase from A. striatus.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1′-O-acetylpaxilline |
| 3'-geranylgeranylindole |
| This compound |
| Emindole DB |
| Emindole SA |
| Emindole SB |
| Geranylgeranyl pyrophosphate |
| Paspaline (B1678556) |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, providing unambiguous insight into the relative and absolute configuration of stereogenic centers. The application of this technique was fundamental in the initial characterization of this compound.
In 1988, the molecular structures of this compound and the related Emindole DB, isolated from the fungus Emericella desertorum, were determined using X-ray diffraction analysis. This analysis was critical for establishing the precise spatial arrangement of atoms and the absolute stereochemistry of the molecule, which is essential for understanding its biological function. The process involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides the information needed to calculate the electron density throughout the crystal, revealing the exact position of each atom. For chiral molecules like this compound, specialized techniques analyzing anomalous dispersion effects are employed to determine the absolute configuration, correctly assigning the R/S configuration at each chiral center.
| Technique | Application | Significance |
|---|---|---|
| Single-Crystal X-ray Diffraction | Structural elucidation of this compound | Provided the first definitive 3D molecular structure and absolute configuration. |
| Anomalous Dispersion Analysis | Determination of absolute stereochemistry | Crucial for distinguishing between enantiomers and understanding stereospecific biological activity. |
Isotopic Labeling Studies for Biosynthetic Pathway Tracing
Understanding how a complex molecule like this compound is constructed in nature is the focus of biosynthetic studies. Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of natural products. This method involves feeding the producing organism with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁵N, ²H).
While specific isotopic labeling studies exclusively on this compound are not detailed in the reviewed literature, research on the broader class of indole diterpenoids (IDTs) has established a foundational understanding of their biosynthesis. Seminal studies on other IDTs, such as penitrem A, have used this technique to prove that the indole ring portion of the molecule is derived from the tryptophan precursor, indole-3-glycerol phosphate (B84403) (IGP). The diterpene backbone is known to originate from geranylgeranyl diphosphate (B83284) (GGPP). By isolating the final labeled natural product and using techniques like mass spectrometry or NMR spectroscopy to locate the position of the isotopes, researchers can definitively map the metabolic route and identify the precursor molecules.
| Labeled Precursor | Incorporated Isotope | Biosynthetic Origin Determined | Analytical Method |
|---|---|---|---|
| Enriched Glucose/Glycerol | ¹³C | Carbon backbone of the diterpene moiety (from GGPP) | ¹³C NMR Spectroscopy, Mass Spectrometry |
| Enriched Ammonium Salts | ¹⁵N | Nitrogen atom of the indole ring (from IGP/Tryptophan) | Mass Spectrometry, ¹⁵N NMR Spectroscopy |
Computational Chemistry and Cheminformatics
Computational methods are increasingly vital in natural product research, offering insights that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations in Biosynthetic Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be applied to study reaction mechanisms, determine transition state energies, and predict spectroscopic properties. In the context of biosynthesis, DFT calculations can help elucidate complex enzymatic reaction mechanisms, such as the intricate cyclization and rearrangement steps that form the core structure of indole diterpenoids. For instance, DFT has been used to study the cyclization of terpenes, a key process in the formation of the diterpene portion of this compound. While specific DFT studies focused on the complete biosynthetic mechanism of this compound are not prominent in the literature, this methodology represents a powerful tool for future research to understand the precise electronic and steric factors that govern the enzymatic transformations from linear precursors to the final polycyclic architecture.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogues and prioritizing compounds for experimental testing.
A QSAR model is built by calculating a set of molecular descriptors (properties derived from the chemical structure, such as size, lipophilicity, and electronic features) for a training set of molecules with known activities. A review of the scientific literature did not identify specific QSAR models developed for the tremorgenic or other biological activities of this compound or its close analogues. However, QSAR studies have been successfully applied to other classes of indole derivatives and diterpenoid alkaloids to predict various biological activities, demonstrating the potential of this approach. Developing a QSAR model for this compound and related compounds could help identify the key structural features responsible for their bioactivity and predict the effects of structural modifications.
Bioactivity Screening Methodologies (General)
The discovery of novel metabolites and the assessment of their biological activities often rely on large-scale screening techniques.
High-Throughput Screening for Metabolite Discovery
High-Throughput Screening (HTS) is an automated method that allows for the rapid testing of thousands to millions of samples for a specific biological activity. In natural product research, HTS is a key strategy for discovering new bioactive metabolites from sources like fungal or plant extracts. The process involves miniaturized assays in microtiter plates, where each well contains a specific biological target (e.g., an enzyme, receptor, or whole cell) that is exposed to a test sample. A detectable signal, such as fluorescence or luminescence, indicates a "hit"—a sample that interacts with the target.
While this compound was first isolated in 1988, prior to the widespread adoption of modern HTS, this methodology is central to current efforts to discover new indole diterpenoids. Fungal extracts can be screened against large panels of biological targets to identify novel compounds with potential therapeutic applications, such as anticancer, antimicrobial, or insecticidal activities.
Conclusion and Future Research Directions
Summary of Current Understanding of Emindole DA
This compound is an indole (B1671886) diterpene first isolated from the mycelium of Emericella desertorum. rsc.orgkib.ac.cn Its structure was determined through spectroscopic methods and X-ray crystallography of its acetate (B1210297) derivative. rsc.orgrsc.org this compound belongs to a series of indole diterpenes characterized by a 6/6-membered ring system linked to a methylene (B1212753) group at the 3-position of the indole ring. rhhz.net It is considered a novel proto-type indoloditerpene biogenetically related to paxilline (B40905). rsc.orgrsc.org
Indole diterpenes (IDTs) are a diverse class of fungal secondary metabolites derived from an indole moiety and a diterpene carbon backbone originating from geranylgeranyl pyrophosphate (GGPP). rhhz.netmdpi.com The initial steps in IDT biosynthesis are generally conserved, involving the formation of GGPP, prenylation of the indole ring by an indole prenyltransferase (IdtC) to yield 3′-geranylgeranylindole (3′-GGI), epoxidation of 3′-GGI by an FAD-dependent monooxygenase (IdtM), and subsequent cyclization by an indole diterpene cyclase (IdtB) to form a stable core IDT skeleton. nih.govacs.org
This compound, along with emindole SA and DB, represents IDTs with alternate terpenoid skeletons, implying a cyclization cascade involving Markovnikov addition to a specific alkene intermediate, in contrast to the anti-Markovnikov addition observed in the biosynthesis of some other IDTs. nih.govacs.orgnih.gov
Unexplored Biosynthetic Avenues and Enzymatic Discoveries
While the general pathway for IDT biosynthesis is understood, the specific enzymatic machinery responsible for generating the unique architecture of this compound has been a subject of recent investigation. Research has focused on identifying the cyclases involved in the formation of emindole SA and DA from Aspergillus striatus and Aspergillus desertorum, respectively. nih.govacs.orgwgtn.ac.nznih.gov
Studies involving heterologous expression of putative cyclases from these fungi have identified specific enzymes that catalyze the formation of emindole SA and DA. nih.govacs.orgwgtn.ac.nznih.gov These cyclases are located within biosynthetic gene clusters containing the necessary elements for basic IDT biosynthesis but facilitate an unusual Markovnikov-like cyclization cascade with distinct stereochemical control. nih.govacs.orgnih.gov The discovery of these cyclases has provided the first link between this specific IDT biochemistry and sequence information. wgtn.ac.nz
Further unexplored biosynthetic avenues include a deeper understanding of the precise catalytic mechanisms of these unique cyclases and the potential involvement of other tailoring enzymes that contribute to the final structure of this compound. The formation of emindole DB from A. desertorum also involves the epoxidation of an intermediate and subsequent cyclization, mirroring chemistry seen in paspaline (B1678556) biosynthesis, suggesting potential overlap and divergence in these pathways. nih.gov The identification of these enzymes highlights that the alternate architectures are not due to non-specific enzymes but rather cyclases with precise regio- and stereospecificities. nih.govacs.orgnih.gov
Opportunities for Chemoenzymatic Synthesis and Pathway Engineering
The elucidation of the biosynthetic pathway and the identification of key enzymes in this compound production open up opportunities for chemoenzymatic synthesis and pathway engineering. Chemoenzymatic approaches combine chemical synthesis steps with enzymatic transformations to produce complex molecules. nih.govmdpi.com
Engineering the biosynthetic pathway in a suitable host organism, such as Aspergillus oryzae or Penicillium paxilli, by introducing or modifying the genes encoding the relevant enzymes (e.g., desB for this compound) could allow for controlled production of this compound and related analogs. wgtn.ac.nzresearchgate.netclockss.org Heterologous expression studies have already demonstrated the feasibility of using host strains deficient in their native IDT production to functionally characterize cyclases involved in emindole biosynthesis. acs.orgwgtn.ac.nz
Pathway engineering could involve optimizing enzyme expression levels, modifying enzymes for improved activity or altered substrate specificity through directed evolution, or introducing genes for additional tailoring enzymes to create novel this compound derivatives. nih.govmdpi.com The ability of some cyclases to exhibit substrate promiscuity also suggests potential for generating structural diversity through enzyme engineering. nih.govrsc.org
Potential for Rational Design of Novel Indole Diterpene Scaffolds
The detailed understanding of the enzymatic steps and the structural features that define the this compound scaffold provides a basis for the rational design of novel indole diterpene compounds. By understanding how specific enzymes, particularly the cyclases, control the cyclization patterns and stereochemistry, researchers can potentially predict and design enzyme variants or artificial pathways to generate modified or entirely new indole diterpene skeletons. clockss.org
Knowledge of the key intermediates and the chemical transformations catalyzed by the biosynthetic enzymes allows for targeted synthesis efforts. chemrxiv.org The unique Markovnikov-like cyclization observed in this compound biosynthesis, mediated by specific cyclases like DesB, represents a valuable mechanistic insight that can inform the design of synthetic routes to access this particular scaffold and its variations. nih.govacs.orgnih.gov
Q & A
Q. How can researchers structurally characterize Emindole DA using spectroscopic and computational methods?
this compound’s complex indole diterpenoid structure (containing nitrogen, hydroxyl groups, and fused rings) requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry and confirm ring connectivity via H and C NMR, supported by 2D techniques like COSY and HSQC .
- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns to validate the molecular formula .
- X-ray Crystallography : Resolve ambiguous stereochemical configurations if crystalline samples are obtainable .
- Density Functional Theory (DFT) : Predict spectroscopic properties and validate experimental data .
Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?
Prioritize assays aligned with its structural analogs (e.g., tremorgenic mycotoxins or neuroactive compounds):
- Cytotoxicity Assays : Use human cell lines (e.g., HEK-293, SH-SY5Y) to assess baseline toxicity .
- Ion Channel Modulation : Test for interactions with voltage-gated potassium or calcium channels via patch-clamp electrophysiology .
- Enzyme Inhibition : Screen against acetylcholinesterase or monoamine oxidases, given its indole core’s potential bioactivity .
- Dose-Response Analysis : Establish EC/IC values to quantify potency .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Contradictions may arise from assay variability, impurity, or context-dependent effects. Mitigation strategies include:
- Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., ISO 17025) .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity if initial data came from fluorescence assays) .
- Meta-Analysis : Aggregate published data to identify trends or outliers, adjusting for variables like solvent systems or cell line specificity .
- Synthetic Analog Testing : Compare activity across structurally related compounds (e.g., Emindole DB, PA) to isolate functional groups driving effects .
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
Key challenges include stereochemical control and regioselective functionalization:
- Retrosynthetic Analysis : Prioritize modular assembly of indole and diterpenoid moieties via Suzuki-Miyaura coupling or Diels-Alder reactions .
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s) to establish stereocenters in the diterpenoid backbone .
- Late-Stage Functionalization : Introduce hydroxyl groups via Sharpless epoxidation or enzymatic oxidation to minimize protecting-group complexity .
- Parallel Synthesis : Generate analogs with variations in the indole sidechain to map SAR .
Q. How should researchers design in vivo studies to evaluate this compound’s neurotoxic or therapeutic potential?
- Model Selection : Use rodent models (e.g., Sprague-Dawley rats) for tremorgenic activity assessment, given its structural similarity to tremorgenic mycotoxins .
- Dosing Regimens : Administer via intraperitoneal injection with pharmacokinetic profiling to track bioavailability and metabolite formation .
- Behavioral Endpoints : Quantify tremors, ataxia, or seizure activity using validated scales (e.g., Racine’s scale for seizures) .
- Histopathology : Examine brain tissue for neurodegeneration or inflammatory markers post-trial .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
- Nonlinear Regression : Fit dose-response curves using the Hill equation to derive EC and Hill coefficients .
- ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining cytotoxicity, enzyme inhibition, and behavioral data) .
Q. How can researchers address challenges in isolating this compound from natural sources?
- Extraction Optimization : Use solvent systems like ethyl acetate/water for partitioning, guided by TLC or HPLC-UV monitoring .
- Chromatographic Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .
- Metabolomic Profiling : Compare with known indole diterpenoids in databases (e.g., GNPS) to confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
